2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
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Overview
Description
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol is a compound characterized by its intricate structure, featuring a combination of triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol can be achieved through multi-step reactions, involving the formation of the triazole ring followed by its functionalization with the pyridine and tetrahydro-2H-pyran-2-yl groups. Common reagents include azides and alkynes, with copper(I) catalysis often employed for the Huisgen cycloaddition. Reaction conditions typically involve moderate temperatures and inert atmospheres.
Industrial Production Methods
Industrial-scale production may involve optimizing the yield and purity of the compound through continuous flow processes or alternative catalytic systems. Solvent choice and reaction conditions are critical to scale efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol undergoes various reactions, including:
Oxidation: Can lead to the formation of corresponding oxides or introduction of functional groups.
Reduction: May reduce pyridine ring or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions primarily at the pyridine ring or tetrahydro-2H-pyran-2-yl groups.
Common Reagents and Conditions
Reagents like KMnO₄ (for oxidation), Pd/C (for hydrogenation), and various electrophiles (for substitution) are frequently used. Conditions vary but typically involve controlled temperatures and solvents compatible with the stability of the compound.
Major Products
The major products depend on the specific reactions undertaken, but typically include substituted pyridine derivatives, modified triazole compounds, and various oxidation products.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and materials, such as ligands for catalysis and molecular scaffolds in supramolecular chemistry.
Biology
In biological research, it may act as a probe for studying biochemical pathways, given its potential to interact with specific enzymes and proteins.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly due to the triazole ring's known bioactivity. It may serve as a lead compound in designing drugs targeting specific diseases or conditions.
Industry
In industrial settings, the compound could be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol largely depends on its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to metal ions or organic molecules, affecting biochemical pathways and cellular functions.
Molecular Targets and Pathways
Likely targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can potentially modulate activity or signal transduction, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridin-3-ol
2-Methyl-6-(5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
Uniqueness
What sets 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol apart is its unique combination of functional groups, allowing for diverse reactivity and interactions
Biological Activity
The compound 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol (CAS Number: 2170129-05-0) is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
The molecular formula of the compound is C15H20N4O3, with a molecular weight of 304.34 g/mol . The structure includes a pyridine ring, a triazole moiety, and a tetrahydro-pyran group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H20N4O3 |
Molecular Weight | 304.34 g/mol |
CAS Number | 2170129-05-0 |
Purity | 96% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known for its ability to interact with various enzymes, potentially modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways. Its structural components suggest potential interactions with both hydrophilic and hydrophobic regions of target proteins.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives containing triazole rings exhibit significant antimicrobial properties. For instance, compounds similar in structure have been evaluated for their efficacy against bacterial strains, demonstrating notable inhibition zones in disc diffusion assays.
Anticancer Properties
Several studies have explored the anticancer potential of triazole-containing compounds. For instance, compounds linked to triazole have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that certain analogs exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate cytotoxicity.
Case Studies
-
Study on Anticancer Activity :
- A recent investigation into triazole derivatives demonstrated that modifications at the pyridine and triazole positions enhanced cytotoxic effects against A549 lung cancer cells.
- The compound showed an IC50 value of 25 µM , suggesting significant potential for further development as an anticancer agent .
- Antimicrobial Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure:
- Triazole Moiety : Essential for enzyme inhibition and receptor binding.
- Pyridine Ring : Influences lipophilicity and overall bioavailability.
- Tetrahydro-Pyran Group : May enhance solubility and stability in biological systems.
Properties
IUPAC Name |
2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-13(20)7-6-11(16-10)15-12(19(2)18-17-15)9-22-14-5-3-4-8-21-14/h6-7,14,20H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPBAFHRLPJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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